4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Description
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated nitrobenzaldehyde moiety and a triazine ring substituted with fluoroaniline and morpholine groups
Properties
Molecular Formula |
C20H18ClFN8O3 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18ClFN8O3/c21-17-6-5-16(30(31)32)11-13(17)12-23-28-19-25-18(24-15-3-1-14(22)2-4-15)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
WFSGSUUPXGZLMM-FSJBWODESA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process:
Formation of 2-chloro-5-nitrobenzaldehyde: This intermediate is synthesized through the nitration of 2-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Synthesis of 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine: This involves the reaction of cyanuric chloride with 4-fluoroaniline and morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazine derivative.
Condensation Reaction: The final step involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine in the presence of a hydrazine derivative. This reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
4-(4-Fluoroanilino)-6-morpholino-1,3,5-triazine: Another precursor, notable for its triazine ring structure and applications in medicinal chemistry.
Uniqueness
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of both nitro and triazine moieties allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
